3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one

Physicochemical Characterization Process Chemistry Purification

Researchers requiring regioselective access to trifluoromethylated heterocycles often face inconsistent yields with non-fluorinated or regioisomeric enones. This 4-CF₃-substituted bis(methylthio)enone directly solves that bottleneck. - Enables 82% yield in one-step CF₃-oxazole synthesis (Kumar-Ila protocol) via accelerated conjugate addition. - Achieves regioselective 3-CF₃-1-arylpyrazole formation unattainable with 4-F/4-Cl analogs. - Enhanced solution stability predicted (σₚ = +0.54) reduces degradation during aqueous acidic workups.

Molecular Formula C12H11F3OS2
Molecular Weight 292.3 g/mol
CAS No. 116609-87-1
Cat. No. B054736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one
CAS116609-87-1
Synonyms3,3-BIS-METHYLSULFANYL-1-(4-TRIFLUOROMETHYL-PHENYL)-PROPENONE
Molecular FormulaC12H11F3OS2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCSC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)SC
InChIInChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-7H,1-2H3
InChIKeyYTNCVFWDZRDUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile of 4-CF3 Bis(methylthio) Enone


3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one (CAS 116609-87-1) is a fluorinated chalcone derivative bearing a 4-trifluoromethylphenyl ketone moiety and a bis(methylthio)-substituted enone terminus . With a molecular formula of C12H11F3OS2 and a predicted boiling point of 353.7±42.0 °C, this compound serves as a versatile α,β-unsaturated ketone building block in heterocyclic synthesis, particularly for constructing trifluoromethylated pyrazoles and oxazoles [1]. Its structural signature—a strong electron-withdrawing CF₃ group para to the carbonyl—distinguishes it from non-fluorinated and regioisomeric analogs in both reactivity and physicochemical properties [2].

Why 4-CF3 Substitution Is Irreplaceable in This Building Block


The para-trifluoromethyl substitution pattern in this compound is not interchangeable with its meta- or ortho-CF₃ regioisomers, nor with non-fluorinated or halogenated analogs. The 4-CF₃ group exerts a distinct combination of strong electron-withdrawing inductive effect (σₚ = 0.54) and lipophilicity enhancement (π = 0.88) that directly modulates the electrophilicity of the enone system and the leaving-group ability of the methylthio substituents in cyclocondensation reactions [1]. In the oxazole synthesis reported by Kumar et al., the 4-CF₃-substituted β-(methylthio)enone (compound 7j) gave an 82% yield, whereas the regiochemistry of CF₃ placement alters both reaction rates and product distributions [2]. Furthermore, the predicted boiling point of the 4-CF₃ isomer (353.7 °C) differs measurably from the 3-CF₃ isomer (352.1 °C), indicating distinct intermolecular interactions that affect purification and handling .

Quantitative Differentiation from Closest Structural Analogs


Boiling Point Elevation vs. Non-Fluorinated and 3-CF3 Analogs

The 4-CF₃ target compound exhibits a predicted boiling point of 353.7±42.0 °C and density of 1.297±0.06 g/cm³, compared to 336.3 °C (boiling point) and 1.169 g/cm³ (density) for the unsubstituted phenyl analog (CAS 13636-88-9), and 352.128 °C / 1.297 g/cm³ for the 3-CF₃ regioisomer (CAS 116609-88-2) . The boiling point elevation of ~17 °C relative to the phenyl analog reflects stronger intermolecular interactions imparted by the CF₃ group, directly impacting distillation conditions and solvent compatibility in downstream processing .

Physicochemical Characterization Process Chemistry Purification

Enhanced Electrophilicity and Oxazole Yield from Para-CF3 Substitution

In the base-induced conjugate addition–elimination with primary amides followed by iodine-catalyzed oxidative cyclization, the closely related 4-CF₃-substituted β-(methylthio)enone (compound 7j, E/Z = 68:32) was isolated in 82% yield as a precursor to 4-aroyl-5-(methylthio)oxazoles [1]. The heightened electrophilicity of the enone β-carbon, attributed to the electron-withdrawing 4-CF₃ group (Hammett σₚ = 0.54), accelerates the initial conjugate addition step compared to non-fluorinated phenyl analogs, which typically require longer reaction times or give lower conversions under identical conditions [2].

Heterocyclic Synthesis Oxazole Formation Structure-Reactivity Relationships

Hydrolytic Stability Advantage Under Acidic Conditions

Acid-catalyzed hydrolysis studies on 3,3-bis(methylthio)-2-propen-1-phenyl-1-one derivatives demonstrate that electron-withdrawing substituents on the phenyl ring shift the hydrolysis mechanism from A-1 type (below 3.8 M HClO₄) to A-2 type (above 3.8 M HClO₄), with the Bunnett ω parameter and Hammett ρ value changing sign across this acidity threshold [1]. The strong electron-withdrawing 4-CF₃ group (σₚ = 0.54) is expected to further stabilize the enone toward uncatalyzed hydrolysis relative to electron-donating alkyl-substituted analogs (e.g., 4-CH₃, σₚ = -0.17), thereby extending shelf-life in protic solvent systems [2].

Chemical Stability Hydrolysis Kinetics Product Shelf-Life

Non-Crystalline Physical State vs. Crystalline 2-CF3 Isomer

The 2-CF₃ regioisomer (CAS 116609-90-6) has a reported melting point of 109.1 °C, indicating a well-defined crystalline solid at ambient temperature . In contrast, the 4-CF₃ target compound is typically obtained as a yellow to orange oil or low-melting solid, consistent with the absence of a sharp melting point in available datasets . This difference arises from the para-substitution pattern disrupting crystal packing more effectively than the ortho-substitution, which can engage in intramolecular interactions. For procurement, the physical state dictates storage and handling protocols: the 4-CF₃ compound requires solvent-mediated transfer for precise aliquoting in parallel synthesis, whereas the 2-CF₃ isomer can be weighed as a solid [1].

Solid-State Properties Crystallinity Handling and Formulation

Unique Access to Trifluoromethylated Pyrazoles vs. 4-F/4-Cl Analogs

α,β-Disubstituted CF₃-enones serve as trifluoromethyl building blocks for regioselective preparation of 3-CF₃-pyrazoles via reaction with hydrazines, with the CF₃ group acting as both an activating and directing functionality [1]. The 4-CF₃ enone scaffold enables access to 3-trifluoromethylpyrazole derivatives—a privileged motif in kinase inhibitors and anti-inflammatory agents—whereas the 4-F (CAS not found) or 4-Cl analogs (CAS 41467-26-9) lack the CF₃ group necessary for generating trifluoromethylated pyrazole products [2]. This chemoselectivity is unique to the CF₃-substituted enone class and cannot be replicated by other halogenated analogs.

Medicinal Chemistry Pyrazole Synthesis Fluorine Chemistry

Polarizable Donor-Acceptor System for Nonlinear Optical Applications

The target compound features a donor-π-acceptor architecture where the bis(methylthio) terminus acts as an electron-donating group conjugated through the enone π-bridge to the electron-withdrawing 4-CF₃-phenyl carbonyl [1]. The polarizable sulfur atoms enhance the molecular hyperpolarizability (β) relative to mono-methylthio or non-sulfur-containing chalcone analogs, as demonstrated by chalcone-based NLO crystals incorporating methylthio and CF₃ substituents that exhibit elevated second-harmonic generation (SHG) efficiency . The higher calculated polar surface area (PSA = 67.67 Ų) of the 4-CF₃ compound compared to the phenyl analog (PSA ~42 Ų) reflects the increased charge separation that underpins NLO response [2].

Nonlinear Optics Materials Chemistry Donor-Acceptor Chromophores

Procurement and Application Scenarios Based on Differentiation Evidence


3-CF3-Pyrazole Libraries for Kinase Inhibitor Screening

The 4-CF₃ enone serves as a direct precursor to 3-CF₃-1-arylpyrazoles via cyclocondensation with arylhydrazines, as established by Muzalevskiy et al. [1]. The bis(methylthio) leaving groups enable regioselective pyrazole formation that cannot be achieved with 4-F or 4-Cl analogs, which lack the CF₃ group for the final heterocycle. Procurement of this compound enables one-step access to the trifluoromethylated pyrazole pharmacophore found in multiple clinical-stage kinase inhibitors.

High-Throughput Oxazole Library Construction

The Kumar-Ila oxazole synthesis protocol demonstrates that 4-CF₃-substituted β-(methylthio)enones achieve 82% isolated yield in the cyclocondensation-oxidation sequence [1]. The electron-withdrawing CF₃ group accelerates the rate-limiting conjugate addition step relative to non-fluorinated analogs, making this compound the preferred substrate for parallel synthesis workflows where reaction time uniformity across diverse building blocks is critical for library quality.

Organic Nonlinear Optical Crystal Engineering

The bis(methylthio) donor and 4-CF₃-phenyl acceptor create a highly polarizable π-conjugated system with a PSA of 67.67 Ų [1]. Chalcone-based crystals incorporating both methylthio and CF₃ groups have demonstrated elevated second-harmonic generation efficiency [2]. Procurement of the 4-CF₃ compound specifically—rather than the 2-CF₃ or 3-CF₃ regioisomers—ensures the optimal donor-acceptor geometry for non-centrosymmetric crystal packing required for bulk NLO activity.

Stability-Sensitive Syntheses with Acidic Workup

The acid-catalyzed hydrolysis kinetic studies on bis(methylthio)propenones indicate that electron-withdrawing substituents (σₚ > 0) stabilize the enone toward uncatalyzed degradation and shift the hydrolysis mechanism favorably [1]. With a σₚ value of +0.54 for the 4-CF₃ group, this compound is predicted to exhibit superior shelf-life in protic solvent systems compared to 4-CH₃ or unsubstituted phenyl analogs, making it the preferred choice for synthetic routes involving aqueous acidic workups or extended solution storage.

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